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molecular formula C10H16N6O4S B8703332 2,6-Diaminopyridine hemisulfate

2,6-Diaminopyridine hemisulfate

Cat. No. B8703332
M. Wt: 316.34 g/mol
InChI Key: ULVWQWVFLUTPHF-UHFFFAOYSA-N
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Patent
US08115007B2

Procedure details

2,6-Diaminopyridine hemisulfate (DAPH) was prepared as follows. To a 5-L round-bottomed flask equipped with a means of temperature control and a liquid addition funnel was added water (deionized, 2 L) and 2,6-diaminopyridine (DAP 500 g) and the mixture stirred to form a solution. Sulfuric acid (96%, 334 g) the stoichiometric amount) was added at a rate to raise and then to maintain a temperature of 45° to 55° C. An exotherm resulted when the sulfuric acid was added. The solution became brown during the reaction, probably due to the generation of small quantities of water-soluble oxidation products of DAP. Off-white crystals of 2,6-diaminopyridene hemisulfate (DAPH or DAP.½H2SO4) precipitated out as the sulfuric acid was added. The end-point pH was adjusted to between about pH 3 to about pH 5, preferably to a pH about 4. Any necessary final adjustment was by small supplemental additions of sulfuric acid to lower the pH or by small supplemental additions of DAP to raise the pH. The reaction mixture was then cooled to room temperature and filtered. The wet crystalline filter cake was washed once with water (800 mL) and once with industrial denatured 2 T ethanol (ethanol denatured with 7.5% toluene and containing 7.5% water) or water (800 mL). The crystals were then dried in a vacuum oven at 75° C. and 30.5 kPa. At 25° C., the solubility of DAP Hemisulfate in water was about 1.5% and in ethanol less than 0.15%. Thus, in a series of preparations, the water filtrate and washes, which contained small amounts of dissolved DAPH, optionally may be reused in subsequent preparations to maximize yield. With this recycle, the yield of DAPH was 98-99%.
Quantity
334 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.[S:9](=[O:13])(=[O:12])([OH:11])[OH:10]>O>[S:9]([OH:13])([OH:12])(=[O:11])=[O:10].[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
334 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
NC1=NC(=CC=C1)N
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2,6-Diaminopyridine hemisulfate (DAPH) was prepared
CUSTOM
Type
CUSTOM
Details
To a 5-L round-bottomed flask equipped with a means of temperature control and a liquid addition funnel
CUSTOM
Type
CUSTOM
Details
to form a solution
TEMPERATURE
Type
TEMPERATURE
Details
to raise
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature of 45° to 55° C

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.NC1=NC(=CC=C1)N.NC1=NC(=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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